molecular formula C11H8BrCl2NO B1333687 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole CAS No. 287176-81-2

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole

Cat. No.: B1333687
CAS No.: 287176-81-2
M. Wt: 320.99 g/mol
InChI Key: DHHBTFDTRDVDID-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group, a dichlorophenyl group, and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 2,6-dichlorophenyl and the corresponding isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the dichlorophenyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include reduced isoxazole derivatives and partially hydrogenated dichlorophenyl groups.

Scientific Research Applications

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its isoxazole core.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photonic devices, due to its unique electronic properties.

    Biological Studies: It can serve as a probe for studying enzyme mechanisms and protein-ligand interactions, especially in the context of bromine-containing compounds.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole depends on its specific application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.

    In Materials Science: The compound’s electronic properties, such as its ability to participate in charge transfer interactions, are crucial for its function in organic semiconductors and photonic devices.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole: Similar structure but with a 2,4-dichlorophenyl group instead of a 2,6-dichlorophenyl group.

    4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-ethylisoxazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties. The presence of the bromomethyl group allows for versatile chemical modifications, while the dichlorophenyl group enhances its stability and reactivity.

Properties

IUPAC Name

4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBTFDTRDVDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381843
Record name 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287176-81-2
Record name 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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